3-tert-butyl-1H-indazole
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Overview
Description
3-tert-butyl-1H-indazole is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring . Indazoles are important heterocyclic compounds that are found in a wide range of biologically active compounds and have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored through various methods. Some strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring fused to a benzene ring . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Scientific Research Applications
Trifluoromethylation of Indazoles
In the study of metal-free trifluoromethylation of indazoles, tert-butyl hydroperoxide-mediated direct trifluoromethylation using sodium trifluoromethanesulfinate was developed. This protocol synthesized a broad range of trifluoromethylated indazoles with moderate to good yields, suggesting a radical mechanism (Ghosh, Mondal, & Hajra, 2018).
Synthesis and Structural Analysis
Another study focused on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant 1H-indazole derivative. This compound was synthesized through substitution reactions and analyzed using various spectroscopic methods. The results highlighted the compound's molecular structure and physicochemical characteristics (Ye et al., 2021).
Visible-Light-Induced Cross-Dehydrogenative Coupling
A study demonstrated visible-light-promoted regioselective C(sp2)-H/C(sp3)-H cross-dehydrogenative coupling between 2H-indazoles and ethers. This approach, using rose bengal as an organophotoredox-catalyst, synthesized various C-3 oxyalkylated 2H-indazoles, indicating a radical pathway for the reaction (Singsardar, Laru, Mondal, & Hajra, 2019).
Oxidative Cross-Dehydrogenative Coupling
An efficient, transition-metal-free method for regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles with aldehydes/benzyl alcohols/styrenes was reported. This methodology involved oxidative C(sp2)–H/C(sp2)–H cross-dehydrogenative coupling and demonstrated broad substrate scope and application potential (Sharma, Yadav, Yadav, & Chaudhary, 2021).
Regioselective N-alkylation
A study explored regioselective N-alkylation of the 1H-indazole scaffold, highlighting the impact of steric and electronic effects on regioisomeric distribution. This research provided insights into the synthesis and isolation of N-alkyl 1H- or 2H-indazole derivatives, which are commonly incorporated in therapeutic drugs (Alam & Keating, 2021).
Pd(II)-catalyzed C-3 Arylation of Indazoles
This paper reported a practical Pd(II)/Phen catalyst for direct C-3 arylation of indazole and pyrazole, overcoming challenges due to the poor reactivity of the C-3 position. The developed protocol enabled the synthesis of structurally diverse C-3 arylated indazole derivatives and demonstrated its application in the synthesis of compounds related to agrochemicals and pharmaceuticals (Ye et al., 2013).
Mechanism of Action
3-tert-butyl-1H-indazole: is a heterocyclic compound with potential medicinal applications. While specific targets may vary, let’s explore some possibilities:
- Checkpoint Kinases (CHK1 and CHK2) : These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cancer treatment .
Properties
IUPAC Name |
3-tert-butyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)10-8-6-4-5-7-9(8)12-13-10/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCYWZFDBHLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=CC2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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